molecular formula C11H11N3O2 B052892 4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid CAS No. 956200-57-0

4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B052892
CAS No.: 956200-57-0
M. Wt: 217.22 g/mol
InChI Key: IOMHGYMGXPXYBZ-UHFFFAOYSA-N
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Description

Acetyl chloride, also known as ethanoyl chloride, is an acyl chloride derived from acetic acid. It is a colorless, corrosive, and volatile liquid with the chemical formula CH₃COCl. Acetyl chloride is widely used in organic synthesis, particularly in the preparation of esters and amides of acetic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetyl chloride can be synthesized through several methods:

Chemical Reactions Analysis

Acetyl chloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include alcohols, amines, and water. Major products formed from these reactions are esters, amides, and acetic acid .

Scientific Research Applications

Acetyl chloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of acetyl chloride involves its reactivity with nucleophiles. The carbonyl carbon in acetyl chloride is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various products depending on the nucleophile involved. For example, reaction with water results in hydrolysis, forming acetic acid and hydrogen chloride .

Comparison with Similar Compounds

Acetyl chloride is compared with other acyl chlorides such as:

  • Propionyl chloride (CH₃CH₂COCl)
  • Butyryl chloride (CH₃CH₂CH₂COCl)
  • Acetyl bromide (CH₃COBr)

While these compounds share similar reactivity patterns, acetyl chloride is unique due to its widespread use in acetylation reactions and its relatively simple structure .

Properties

IUPAC Name

4-(4-amino-5-methylpyrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-10(12)6-13-14(7)9-4-2-8(3-5-9)11(15)16/h2-6H,12H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMHGYMGXPXYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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